sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate
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Overview
Description
Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate is an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo compounds are widely used in various industries due to their vibrant colors and stability. This particular compound is known for its applications in dyeing and pigmentation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate typically involves the diazotization of 2-amino-1-naphthol followed by coupling with benzoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 2-amino-1-naphthol is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzoic acid in an alkaline medium to form the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Widely used in the textile, cosmetic, and food industries for coloring purposes
Mechanism of Action
The compound exerts its effects primarily through its azo group (-N=N-), which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Aromatic Rings: The azo group can interact with aromatic rings in biological molecules, affecting their function.
Redox Reactions: The compound can participate in redox reactions, influencing cellular processes.
Substitution Reactions: The aromatic rings can undergo substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate (MDN)
- 1-[(3,4-dimethylphenyl)diazenyl]naphthalen-2-ol (DDN)
- 3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile (HDN)
Uniqueness
Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its sodium salt form enhances its solubility in water, making it more suitable for applications requiring aqueous solutions. Additionally, the presence of both hydroxyl and carboxyl groups allows for versatile chemical modifications .
Properties
CAS No. |
5850-76-0 |
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Molecular Formula |
C17H11N2NaO3 |
Molecular Weight |
314.27 g/mol |
IUPAC Name |
sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H12N2O3.Na/c20-15-10-9-11-5-1-2-6-12(11)16(15)19-18-14-8-4-3-7-13(14)17(21)22;/h1-10,20H,(H,21,22);/q;+1/p-1 |
InChI Key |
PZPGBYQRJGZMBY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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